molecular formula C17H23N3O2S B2822310 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1171100-16-5

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

カタログ番号: B2822310
CAS番号: 1171100-16-5
分子量: 333.45
InChIキー: FAUOSABXHLHJNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone features a piperazine core linked to a furan-2-yl methanone group and a 4-(tert-butyl)thiazole moiety. This structure combines heterocyclic elements (thiazole and furan) with a bulky tert-butyl substituent, which may enhance lipophilicity and influence binding interactions in biological systems. The tert-butyl group likely improves metabolic stability compared to smaller alkyl or aryl substituents, as seen in related piperazine derivatives .

特性

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)14-12-23-15(18-14)11-19-6-8-20(9-7-19)16(21)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUOSABXHLHJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Incorporation of the Furan Ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and epoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and epoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

作用機序

The mechanism of action of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Features Reference
(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(imidazo[2,1-b]thiazol-2-yl)methanone (9ee) 4-(tert-butyl)phenyl sulfonyl 80 257–259 487 (HRMS) High lipophilicity; CA inhibition
1-(4-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1e) 4-(tert-butyl)phenyl sulfonyl; urea linker 75.1 215–218 694.4 (ESI-MS) Enhanced hydrogen-bonding capacity
4-(4-aminophenyl)piperazin-1-ylmethanone 4-aminophenyl; furan-2-yl N/A N/A ~300 (estimated) Amine group for functionalization
460331-61-7 (Piperazine-thienopyrimidine derivative) Thieno[2,3-d]pyrimidine; furan-2-yl N/A N/A 515.59 Complex heterocyclic framework

Key Observations:

Substituent Impact on Physicochemical Properties :

  • The tert-butyl group in 9ee and 1e increases molecular weight and lipophilicity compared to smaller substituents (e.g., methoxy or chloro groups in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Urea-linked compounds (e.g., 1e ) exhibit higher molecular weights and melting points (>200°C) due to hydrogen-bonding interactions, whereas sulfonamide derivatives (e.g., 9ee ) show moderate melting points (257–259°C) .

Synthetic Yields :

  • Sulfonamide derivatives (e.g., 9ee ) are synthesized in ~80% yield via nucleophilic substitution, comparable to urea derivatives (75–88% yields in –4) .
  • Furan-containing analogues (e.g., ) require nitro-group reductions, which are efficient (85–88% yields) but involve additional steps .

The tert-butyl group may optimize steric interactions in enzyme active sites . Urea derivatives (e.g., 1e) are often explored as kinase inhibitors due to their hydrogen-bonding capacity, though trifluoromethyl groups (as in 1e) may introduce metabolic resistance .

Functional Group Variations

  • Sulfonamide vs.
  • Thiazole vs. Imidazothiazole Cores : The target compound’s thiazole ring is less conjugated than imidazothiazole systems (e.g., 9ee ), which may reduce planarity and π-stacking interactions .
  • Furan vs.

生物活性

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a piperazine moiety, and a furan group, which contribute to its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinases : Many thiazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects in cancer cells .
  • Inflammatory Pathways : Compounds containing piperazine rings have shown anti-inflammatory properties by modulating nitric oxide production and cytokine release .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole and piperazine derivatives. For example:

  • Inhibition of CDK9 : A related thiazole derivative demonstrated significant inhibition of CDK9, leading to reduced proliferation in cancer cell lines. The IC50 values were reported in the nanomolar range, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth:

  • Antibacterial Testing : Preliminary studies on related thiazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Tert-butyl GroupIncreases lipophilicity and bioavailability
Thiazole RingEssential for kinase inhibition
Piperazine MoietyEnhances interaction with biological targets

Case Studies

  • Study on CDK Inhibition : A series of thiazole derivatives were synthesized and tested for CDK inhibition. The compound exhibited an IC50 value comparable to known inhibitors, suggesting it may serve as a lead compound for further development .
  • Antimicrobial Evaluation : A related study screened various thiazole derivatives against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition of bacterial growth. This highlights the potential application of similar structures in developing new antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Core scaffold assembly : Formation of the thiazole ring via cyclization (e.g., Hantzsch thiazole synthesis) with tert-butyl substituents .
  • Piperazine functionalization : Alkylation or coupling reactions to introduce the furan-2-yl methanone group, often using coupling agents like EDCI/HOBt .
  • Optimization : Reaction conditions (temperature: 60–80°C; solvents: DMF or DCM) and purification steps (column chromatography, recrystallization) are critical for yield (>70%) and purity (>95%) .
  • Validation : Intermediate purity is monitored via TLC, with final product confirmation by NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Resolves piperazine proton environments (δ 2.5–3.5 ppm) and furan/thiazole aromatic signals (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C20H26N3O2S: 396.17) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and tertiary-butyl C-H vibrations (~2960 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Prioritizes targets (e.g., kinases, GPCRs) by simulating interactions with the thiazole’s sulfur atom and furan’s oxygen lone pairs .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., tert-butyl hydrophobicity) with activity trends in derivatives .
  • ADMET Prediction : Tools like SwissADME assess logP (~3.5) and BBB permeability to guide lead optimization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., cell line viability assays vs. enzyme inhibition IC50) to isolate structure-activity effects .
  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA) to identify outlier protocols .
  • Crystallography : Resolve binding mode discrepancies (e.g., piperazine flexibility) via X-ray structures of target-ligand complexes .

Q. How do structural modifications to the thiazole and furan moieties influence SAR?

  • Methodological Answer :
  • Thiazole Modifications :
  • tert-butyl substitution : Enhances lipophilicity (logP +0.5) and target residence time in hydrophobic pockets .
  • Halogenation (e.g., Cl) : Increases electrophilicity, improving covalent binding potential (e.g., kinase inhibitors) .
  • Furan Modifications :
  • Methoxy addition : Reduces metabolic oxidation (CYP450) while maintaining π-π stacking with aromatic residues .
  • Piperazine Flexibility : Rigidification (e.g., spirocycles) reduces entropic penalties upon receptor binding, improving affinity (ΔG ~-2 kcal/mol) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。